8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a methoxy-substituted derivative of the parent compound 1,2,3,4-tetrahydrocyclopenta[b]indole, a fused bicyclic system comprising an indole motif and a cyclopentane ring. The methoxy group at the 8-position introduces electron-donating properties, altering electronic distribution and steric interactions compared to unsubstituted or differently substituted analogues.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-6-10-12(11)8-4-2-5-9(8)13-10/h3,6-7,13H,2,4-5H2,1H3 |
InChI Key |
IPZCDWNQFCKQNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
-
MBH Adduct Formation :
-
Borohydride Reduction :
-
Cyclization :
Key Data:
-
Yield : 68–72% (over three steps)
-
Critical Factors :
-
Steric hindrance from the 5-methoxy group directs cyclization regioselectivity.
-
Triflic acid promotes efficient dehydration and ring closure.
-
FeBr3_33-Catalyzed Nazarov Cyclization
Nazarov cyclization provides an alternative route to access the cyclopenta[b]indole framework. Using FeBr as a Lewis acid catalyst, this method enables the construction of the five-membered ring via electrocyclic closure of a dienol precursor.
Reaction Scheme:
-
Dienol Preparation :
-
Nazarov Cyclization :
Key Data:
-
Catalyst Efficiency : FeBr outperforms AuCl or HBr (10–55% yields).
-
Regiochemical Control : The 5-methoxy group on the indole directs cyclization to the para position, ensuring correct ring fusion.
Post-Cyclization Functionalization via Winterfeldt Oxidation and O-Methylation
For cyclopenta[b]indoles lacking the methoxy group, a two-step functionalization strategy can be employed. Winterfeldt oxidation introduces a hydroxyl group at position 8, which is subsequently methylated.
Reaction Scheme:
-
Winterfeldt Oxidation :
-
O-Methylation :
Key Data:
-
Methylation Yield : 90–93%
-
Advantage : Enables late-stage introduction of methoxy, avoiding compatibility issues with earlier steps.
Comparative Analysis of Methods
| Method | Overall Yield | Steps | Selectivity | Complexity |
|---|---|---|---|---|
| MBH Adduct Cyclization | 68–72% | 3 | High (trans isomer) | Moderate |
| Nazarov Cyclization | 70–75% | 2 | Moderate | Low (catalyst use) |
| Post-Cyclization Functionalization | 74–78% | 2 | High | High (multi-step) |
Critical Considerations:
-
MBH Approach : Optimal for gram-scale synthesis but requires chiral resolution if enantiopure product is needed.
-
Nazarov Route : Efficient but limited by the availability of substituted dienol precursors.
-
Functionalization Strategy : Flexible but introduces additional purification steps.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: Reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas yields hexahydro derivatives.
Substitution: Halogenation reactions, such as bromination, can occur in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Fremy’s salt in aqueous conditions.
Reduction: Pd/C and hydrogen gas.
Substitution: Molecular bromine for halogenation.
Major Products:
Oxidation: Indoloquinones.
Reduction: Hexahydro derivatives.
Substitution: Brominated indole derivatives.
Scientific Research Applications
Pharmaceutical Research Applications
The primary applications of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in pharmaceutical research include:
- Drug Development : The compound has been investigated for its potential as a lead structure in drug discovery due to its unique pharmacophore. Studies suggest it may exhibit significant activity against various biological targets.
- Immunosuppressive Agents : Research has indicated that derivatives of tetrahydrocyclopenta[b]indole compounds can serve as immunosuppressive agents useful in treating autoimmune diseases. For instance, certain derivatives have shown promise in modulating immune responses effectively .
- Androgen Receptor Modulation : The compound's analogs have been studied for their ability to act as androgen receptor modulators, which could have implications in treating conditions related to hormone imbalances .
Biological Activities
This compound has been noted for various biological activities:
- Antitumor Properties : Some studies suggest that the compound may possess antitumor effects, potentially making it a candidate for cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
-
Synthesis and Characterization :
- Researchers have developed synthetic routes for producing this compound with varying yields and purities. Optimization of these methods is ongoing to enhance efficiency.
-
Biological Assays :
- In vitro assays have demonstrated the compound's potential cytotoxicity against specific cancer cell lines. Further studies are required to elucidate the mechanisms behind these effects.
- Patent Applications :
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as the serotonin reuptake transporter. By inhibiting this transporter, the compound can modulate neurotransmitter levels, impacting various physiological processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indole or cyclopentane ring significantly impacts physicochemical and biological properties:
8-Methoxy vs. 7-Methoxy Derivatives :
- 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (hypothetical, based on structural trends): The methoxy group at position 8 likely enhances aromatic π-electron density, influencing electrophilic substitution reactivity.
- 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (e.g., compound 4i ): The methoxy group at position 7 is observed in sulfonamide derivatives, where it contributes to hydrogen bonding and solubility. Reported melting points for such derivatives range from 135–137°C .
- 4-Methoxybenzyl-Substituted Analogues: 4-(4-Methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (26e): This derivative (C₁₉H₁₉NO, MW 291.16) exhibits a white powder morphology with a melting point of 62–64°C.
Halogenated Derivatives
Halogen substituents, such as bromine, modify electronic properties and bioactivity:
- 6-Bromo- and 7-Bromo- Derivatives :
- 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₁H₁₀BrN, MW 236.11): This compound is a solid with applications in palladium-mediated cross-coupling reactions. Its bromine atom at position 6 facilitates further functionalization .
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₁H₁₀BrN, MW 236.11): The bromine at position 7 alters the indole’s electronic profile, making it a candidate for antimicrobial studies. Its IR spectrum shows characteristic C-Br stretching at ~550 cm⁻¹ .
Functional Group Variations
Azido Derivatives :
Sulfonamide Derivatives :
Ring Size and Dimeric Structures
Dimeric Vinylindoles :
Comparative Data Table
Biological Activity
8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the indole family and features a tetrahydrocyclopenta framework with a methoxy group, which may influence its pharmacological properties.
- Molecular Formula : C12H13N
- Molecular Weight : 187.24 g/mol
- CAS Number : [not specified in the search results]
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various outcomes such as modulation of enzyme activity, receptor binding, and alterations in cellular signaling pathways. The presence of the methoxy group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest.
- Antimicrobial Activity : Preliminary data suggest that it has antimicrobial effects against certain bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
A study conducted by researchers explored the effects of this compound on human cancer cell lines. The results indicated:
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
These findings suggest that the compound effectively inhibits cancer cell growth at micromolar concentrations.
Antimicrobial Activity
In a separate investigation into its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These results indicate moderate antibacterial activity compared to standard antibiotics.
Comparison with Similar Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Indole derivative | IC50 = 18 µM (HeLa) | MIC = 30 µg/mL (E. coli) |
| 6-Methoxyindole | Indole derivative | IC50 = 25 µM (MCF-7) | MIC = 50 µg/mL (S. aureus) |
This table illustrates that while similar compounds exhibit anticancer and antimicrobial activities, this compound shows competitive efficacy.
Future Research Directions
Further studies are warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Areas for future exploration include:
- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
- In vivo studies to assess therapeutic efficacy and safety.
- Investigating potential synergistic effects with other therapeutic agents.
Q & A
Q. Optimization Tips :
- Control temperature and pH during cyclization to avoid side products (e.g., over-oxidation or dimerization).
- Use catalysts like Pd/C for hydrogenation steps to ensure regioselectivity and reduce reaction time .
- Monitor purity via HPLC or elemental analysis (e.g., C, H, N analysis to confirm stoichiometry) .
How do structural modifications (e.g., methoxy position) influence the compound’s physicochemical properties and reactivity?
Advanced Research Focus
The methoxy group at the 8-position impacts:
- Lipophilicity : LogP increases due to the electron-donating methoxy group, enhancing membrane permeability (predicted LogP ~3.2 for similar indole derivatives) .
- Thermal stability : Methoxy-substituted analogs show higher melting points (~100–105°C) compared to non-substituted derivatives, attributed to hydrogen bonding and crystal packing .
- Reactivity : The methoxy group directs electrophilic substitution to specific positions (e.g., C-5 or C-6 of the indole ring), which can be validated via computational modeling (DFT studies) .
Q. Methodological Approach :
- Compare DSC (Differential Scanning Calorimetry) data for thermal stability .
- Use NMR (e.g., NOESY) to confirm regioselectivity in substitution reactions .
What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?
Basic Research Focus
Key Techniques :
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., cyclopenta[b]indole derivatives often adopt boat-like conformations) .
- Mass spectrometry (HRMS) : Confirms molecular weight (expected m/z ~217.1 for C₁₂H₁₃NO).
- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ ~3.8 ppm; aromatic protons show splitting patterns dependent on substitution .
Q. Resolving Contradictions :
- Cross-validate melting points with DSC to distinguish polymorphic forms .
- Replicate synthesis under inert atmospheres to rule out oxidation artifacts .
How can computational methods aid in predicting the biological activity of this compound?
Advanced Research Focus
Strategies :
- Molecular docking : Screen against targets like serotonin receptors (5-HT) or tubulin, given structural similarities to anti-cancer indole derivatives (e.g., OXi8006) .
- QSAR modeling : Correlate methoxy position/substituents with activity (e.g., methoxy at C-8 enhances binding affinity in some indole-based disruptors) .
Q. Validation :
What strategies are effective in resolving low yields during the final hydrogenation step of the cyclopenta[b]indole core?
Advanced Research Focus
Challenges :
- Over-reduction or incomplete hydrogenation of the cyclopentane ring.
Q. Solutions :
- Optimize catalyst loading (e.g., 5% Pd/C vs. PtO₂) and hydrogen pressure (e.g., 45 psi for 18 hours) .
- Use acidic conditions (e.g., HCl) to stabilize intermediates and prevent side reactions .
- Monitor reaction progress via TLC or GC-MS.
How does the methoxy group influence the compound’s spectroscopic signature in comparison to halogenated analogs?
Basic Research Focus
Key Differences :
- UV-Vis : Methoxy substitution red-shifts absorption maxima (~290 nm) compared to fluoro analogs (~270 nm) due to increased conjugation .
- IR Spectroscopy : Methoxy C-O stretches appear at ~1250 cm⁻¹, distinct from C-F stretches (~1100 cm⁻¹) .
Q. Practical Tip :
- Use deuterated solvents in NMR to avoid signal overlap (e.g., CDCl₃ for aromatic proton resolution) .
What are the stability considerations for long-term storage of this compound?
Q. Basic Research Focus
Q. Validation :
How can regioselective functionalization of the indole ring be achieved for structure-activity relationship (SAR) studies?
Advanced Research Focus
Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
